molecular formula C10H9ClN2O2 B1423606 Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 849068-50-4

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B1423606
CAS No.: 849068-50-4
M. Wt: 224.64 g/mol
InChI Key: WWOGRMWUPOAZIT-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 849068-50-4) is a heterocyclic compound with the molecular formula C₁₀H₉ClN₂O₂ and a molecular weight of 224.65 g/mol . It belongs to the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system. The chlorine substituent at position 6 and the ethyl carboxylate group at position 1 define its reactivity and applications in medicinal chemistry and organic synthesis, particularly as a precursor for kinase inhibitors or bioactive intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the chloro and ethyl ester groups. One common method involves the reaction of 2-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrolo[2,3-b]pyridine core. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The pyrrolo[2,3-b]pyridine core can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride, solvents like DMF or THF.

    Reduction: Reducing agents like LiAlH4, solvents like ether or THF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), solvents like acetone or dichloromethane.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Introduction of additional functional groups such as hydroxyl or carbonyl groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a potential scaffold for developing new drugs targeting various diseases, particularly cancer and inflammatory disorders. The compound exhibits significant inhibition of histone deacetylases (HDACs) and other enzymes critical in disease progression.

Biological Studies

Research indicates that this compound can act as an enzyme inhibitor and receptor binder. Studies have demonstrated its efficacy in various biological assays, highlighting its potential as a therapeutic agent.

Industrial Applications

In addition to its medicinal uses, this compound can be employed in synthesizing advanced materials and as a building block for more complex chemical entities.

Anticancer Activity

Recent studies have evaluated the anticancer potential of ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines. The following table summarizes key findings:

Study ReferenceCell LineIC50 (µM)Mechanism
MDPI StudyMCF-70.0227HDAC Inhibition
MDPI StudyHepG20.064Apoptosis Induction
MDPI StudyA5490.037Cell Cycle Arrest

These results indicate that the compound effectively inhibits cell proliferation across multiple cancer types.

Antimicrobial Activity

The compound has been assessed for its antimicrobial properties:

  • Gram-positive bacteria : Significant bacteriostatic effects observed.
  • Gram-negative bacteria : Effective against common pathogens resistant to conventional antibiotics.

Case Study 1: Anticancer Efficacy

A study published by MDPI reported that ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives exhibited high antiproliferative activity across multiple human tumor cell lines. The selective toxicity towards cancer cells while sparing normal cells underscores its potential as a lead compound in cancer drug development.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine against common bacterial strains. The findings revealed significant bacteriostatic effects against both gram-positive and gram-negative bacteria, indicating its utility in treating infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethyl ester groups may enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers: Carboxylate Substitution

  • Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 287384-84-3): Shares the same molecular formula (C₁₀H₉ClN₂O₂) but differs in the carboxylate position (2 vs. 1).

Halogen Substitution Variants

  • Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1140512-58-8):
    • Replaces the ethyl ester with a methyl group, reducing molecular weight to 210.62 g/mol (C₉H₇ClN₂O₂).
    • The smaller ester group may enhance metabolic stability but reduce lipophilicity compared to the ethyl analog .
  • Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 952182-19-3):
    • Chlorine at position 5 instead of 6 alters steric and electronic interactions, impacting reactivity in cross-coupling reactions .

Ring Fusion Position Variants

  • Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS: 1951441-84-1):
    • The pyrrolo-pyridine fusion at [3,2-c] instead of [2,3-b] changes the ring topology, affecting π-π stacking interactions and solubility profiles .

Carboxylate Position and Halogen Combinations

  • Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 2092825-14-2):
    • Combines methyl ester and carboxylate at position 5, yielding a molecular weight of 210.62 g/mol (C₉H₇ClN₂O₂). This positional shift may influence crystallinity and melting points .

Data Table: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 849068-50-4 C₁₀H₉ClN₂O₂ 224.65 Cl:6, COOEt:1
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 287384-84-3 C₁₀H₉ClN₂O₂ 224.65 Cl:6, COOEt:2
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 1140512-58-8 C₉H₇ClN₂O₂ 210.62 Cl:6, COOMe:2
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate 1951441-84-1 C₁₀H₉ClN₂O₂ 224.64 Cl:6, COOEt:3
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 885500-55-0 C₁₀H₉ClN₂O₂ 224.65 Cl:4, COOEt:5

Biological Activity

Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a compound with the molecular formula C10H9ClN2O2C_{10}H_9ClN_2O_2 and CAS Number 849068-50-4, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Structure :
C10H9ClN2O2\text{C}_{10}\text{H}_{9}\text{ClN}_{2}\text{O}_{2}
  • Physical Form : Pale-yellow to yellow-brown solid
  • Purity : 97%

Research indicates that compounds similar to this compound exhibit a range of biological activities primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have shown potent inhibitory effects on various kinases and histone deacetylases (HDACs), which are critical in cancer progression and inflammation.
  • Antimicrobial Activity : Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated significant antibacterial and antifungal properties against pathogens such as E. coli and S. aureus.

Anticancer Activity

Several studies have evaluated the anticancer potential of ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives. The following table summarizes key findings:

StudyCell LineIC50 (µM)Mechanism
MCF-70.0227HDAC Inhibition
HepG20.064Apoptosis Induction
A5490.037Cell Cycle Arrest

These results indicate that ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives can effectively inhibit cell proliferation in various cancer cell lines.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

PathogenZone of Inhibition (mm)Reference
E. coli15
S. aureus18
Candida albicans12

The data suggest a robust antimicrobial profile, making it a candidate for further development as an antibiotic agent.

Case Study 1: Anticancer Efficacy

In a recent study published by MDPI, ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives were tested against multiple human tumor cell lines. The results indicated a high degree of antiproliferative activity across all tested lines, with IC50 values ranging from nM to low µM concentrations. The study highlighted the compound's potential as a lead in cancer drug development due to its selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial efficacy of ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine against common bacterial strains. The findings revealed that the compound exhibited significant bacteriostatic effects against both gram-positive and gram-negative bacteria, suggesting its utility in treating bacterial infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of pyrrolopyridine intermediates using NaH in DMF at 0°C under inert conditions achieves moderate yields (23–45%) . Coupling with carbonyl chlorides (e.g., isoquinolinecarbonyl chloride) in THF or dioxane introduces carboxylate groups, though competing side reactions necessitate precise stoichiometry .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

Structural confirmation relies on 1^1H NMR (400 MHz, DMSO-d6_6), with peaks for the ethyl ester (δ 4.27 ppm, q) and aromatic protons (δ 6.32 ppm) . ESI-MS confirms molecular ions (e.g., m/z 328.2 [M+1]), while HPLC ensures purity (>95%) using C18 columns and acetonitrile/water gradients . X-ray crystallography via SHELX resolves crystal packing but requires high-resolution data to address potential twinning .

Advanced Research Questions

Q. What factors contribute to yield variability in synthetic routes?

Yield discrepancies stem from reaction parameters:

  • Base sensitivity : NaH in DMF risks elimination byproducts; weaker bases (K2_2CO3_3) in Pd-catalyzed Suzuki couplings improve selectivity .
  • Solvent effects : Polar aprotic solvents (DMF, THF) stabilize intermediates, while dioxane enhances boronic acid coupling efficiency .
  • Temperature : Reactions initiated at 0°C and warmed to ambient temperature reduce decomposition .

Q. How does the chloro substituent influence electronic properties and reactivity?

The electron-withdrawing Cl group at C-6 increases electrophilicity at adjacent positions, enabling regioselective SN_\text{N}Ar at C-5 or C-7 . Comparative studies with non-chlorinated analogs show reduced coupling reactivity, highlighting the substituent’s role in directing functionalization . Computational modeling (e.g., DFT) could further elucidate electronic effects but is not yet reported.

Q. What crystallographic challenges arise when using SHELX for structural analysis?

Key challenges include:

  • Data resolution : High-resolution (>1.0 Å) data are critical to resolve disorder in the ethyl ester group .
  • Twinning : Common in heterocyclic systems; SHELXL’s TWIN command mitigates this .
  • Thermal motion : Anisotropic displacement parameters for the pyrrolopyridine core may require constraints during refinement .

Q. What strategies optimize purification and solubility challenges?

  • Chromatography : Silica gel with dichloromethane/methanol gradients (95:5 to 90:10) separates the compound from byproducts .
  • Recrystallization : Toluene/hexane (1:3) yields high-purity crystals for XRD .
  • Solubility : DMSO-d6_6 is preferred for NMR due to its efficacy in dissolving aromatic heterocycles .

Q. Methodological Considerations

  • Contradictions in synthesis : uses NaH/DMF for alkylation, while employs Pd catalysis. Researchers should evaluate substrate compatibility and scalability.
  • Analogs and derivatives : Substituting Cl with Br or methoxy groups (e.g., Methyl 6-bromo analogs) alters reactivity and bioactivity, warranting comparative studies .

Properties

IUPAC Name

ethyl 6-chloropyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)13-6-5-7-3-4-8(11)12-9(7)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOGRMWUPOAZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=CC2=C1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694589
Record name Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849068-50-4
Record name Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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